molecular formula C20H14F2N2 B094123 N,N'-Terephthalylidene-bis(4-fluoroaniline) CAS No. 17866-84-1

N,N'-Terephthalylidene-bis(4-fluoroaniline)

Cat. No.: B094123
CAS No.: 17866-84-1
M. Wt: 320.3 g/mol
InChI Key: VBCDABROGMPOGB-UHFFFAOYSA-N
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Description

N,N’-Terephthalylidene-bis(4-fluoroaniline): is an organic compound with the molecular formula C20H14F2N2 and a molecular weight of 320.34 g/mol . It is a solid at room temperature with a melting point of 151-155°C . This compound is known for its applications in various scientific fields, including chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-Terephthalylidene-bis(4-fluoroaniline) can be synthesized through a condensation reaction between terephthalaldehyde and 4-fluoroaniline . The reaction typically involves mixing the reactants in a suitable solvent, such as ethanol, and heating the mixture under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for N,N’-Terephthalylidene-bis(4-fluoroaniline) are not widely documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N,N’-Terephthalylidene-bis(4-fluoroaniline) primarily undergoes condensation reactions due to the presence of aldehyde and amine functional groups . It can also participate in substitution reactions, particularly involving the fluorine atoms.

Common Reagents and Conditions:

    Condensation Reactions: Typically involve aldehydes and amines in the presence of a solvent like ethanol.

    Substitution Reactions: Can involve halogenating agents or nucleophiles under mild conditions.

Major Products: The major products of these reactions are typically Schiff bases or substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

N,N’-Terephthalylidene-bis(4-fluoroaniline) has several applications in scientific research :

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Materials Science: Employed in the development of advanced materials, including polymers and composites.

    Biology and Medicine: Investigated for potential use in drug development and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N,N’-Terephthalylidene-bis(4-fluoroaniline) involves its ability to form Schiff bases through condensation reactions with amines . This property makes it useful in various synthetic applications, where it can act as a precursor to more complex structures. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.

Comparison with Similar Compounds

  • N,N’-Terephthalylidene-bis(4-chloroaniline)
  • N,N’-Terephthalylidene-bis(4-bromoaniline)
  • N,N’-Terephthalylidene-bis(4-methoxyaniline)

Comparison: N,N’-Terephthalylidene-bis(4-fluoroaniline) is unique due to the presence of fluorine atoms, which can influence its reactivity and properties . Compared to its chloro, bromo, and methoxy analogs, the fluorinated compound may exhibit different electronic and steric effects, making it suitable for specific applications where these properties are advantageous.

Properties

IUPAC Name

N-(4-fluorophenyl)-1-[4-[(4-fluorophenyl)iminomethyl]phenyl]methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F2N2/c21-17-5-9-19(10-6-17)23-13-15-1-2-16(4-3-15)14-24-20-11-7-18(22)8-12-20/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCDABROGMPOGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)F)C=NC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30313498
Record name Terephthalbis(4-fluoroaniline)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17866-84-1
Record name 17866-84-1
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Record name Terephthalbis(4-fluoroaniline)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-Terephthalylidene-bis(4-fluoroaniline)
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